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2-Hydroxy(2-~13~C)butanedioic acid

Isotopic Purity Mass Spectrometry Internal Standard

2-Hydroxy(2-13C)butanedioic acid, commonly referred to as DL-Malic acid-2-13C, is a stable isotope-labeled analog of the endogenous dicarboxylic acid malic acid, wherein the carbon atom at the 2-position is enriched with the carbon-13 isotope. This compound retains the core chemical structure and physicochemical properties of unlabeled malic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, but possesses a distinct mass shift (M+1).

Molecular Formula C4H6O5
Molecular Weight 135.08 g/mol
CAS No. 143435-96-5
Cat. No. B7791249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy(2-~13~C)butanedioic acid
CAS143435-96-5
Molecular FormulaC4H6O5
Molecular Weight135.08 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/i2+1
InChIKeyBJEPYKJPYRNKOW-VQEHIDDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 55.8 g/100 g water at 20 °C
In water, 592,000 mg/L at 25 °C
Solubility in g/100 g solvent at 20 °C: methanol 82.70;  diethyl ether 0.84;  ethanol 45.53;  acetone 17-75;  dioxane 22.70
It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents

2-Hydroxy(2-13C)butanedioic Acid (CAS 143435-96-5): A Position-Specific 13C-Labeled Malic Acid Standard for Precise Metabolic Tracing and Analytical Quantification


2-Hydroxy(2-13C)butanedioic acid, commonly referred to as DL-Malic acid-2-13C, is a stable isotope-labeled analog of the endogenous dicarboxylic acid malic acid, wherein the carbon atom at the 2-position is enriched with the carbon-13 isotope . This compound retains the core chemical structure and physicochemical properties of unlabeled malic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, but possesses a distinct mass shift (M+1) . It is predominantly supplied as a racemic mixture (DL-form) and is standardized to a high isotopic purity, typically ≥99 atom % 13C, ensuring its utility as a precise internal standard or metabolic tracer in mass spectrometry and NMR-based applications .

The Critical Importance of Specifying 2-Hydroxy(2-13C)butanedioic Acid: Why Unlabeled Malic Acid or Other Labeled Analogs Cannot Be Substituted


In analytical and metabolic research workflows, the simple substitution of 2-Hydroxy(2-13C)butanedioic acid with unlabeled malic acid or an alternative isotopic form (e.g., uniformly labeled 13C4-malic acid or deuterated analogs) can compromise experimental integrity and data interpretability [1]. Unlabeled malic acid cannot serve as an internal standard for mass spectrometry due to its identical mass-to-charge ratio (m/z) with the endogenous analyte, precluding accurate quantification [2]. Conversely, while uniformly labeled 13C4-malic acid provides a distinct mass shift, its higher molecular weight (M+4) and distinct fragmentation patterns in GC-MS can introduce complexity in data analysis and may not be suitable for position-specific metabolic flux studies that require tracing of individual carbon atom fates [3]. The specific placement of the 13C label at the C2 position in this compound is essential for certain tandem MS experiments where the fragmentation pathway dictates which ion fragments retain the isotopic label, directly impacting the ability to resolve specific metabolic pathways [1]. Furthermore, variations in reported isotopic purity among vendors (e.g., a reported 99% purity for this compound [4]) underscore the need for procurement from reputable sources to ensure batch-to-batch consistency and minimize the introduction of unlabeled analyte, which would reduce the effective dynamic range of the assay [4].

Quantitative Differentiation of 2-Hydroxy(2-13C)butanedioic Acid: Head-to-Head Analytical Performance Against Unlabeled and Alternative Isotopic Analogs


Isotopic Purity Benchmarking: 99 atom % 13C Enrichment Enables Precise Internal Standardization

The isotopic purity of 2-Hydroxy(2-13C)butanedioic acid is consistently specified at 99 atom % 13C by major suppliers . This level of enrichment is critical for its function as an internal standard, as a lower isotopic purity would introduce a background signal of unlabeled (M) analyte, directly reducing the accuracy and dynamic range of quantitative assays [1]. In comparison, some vendors list a purity of 95% for L-Malic acid-13C4 , which could lead to a 5% unlabeled background, a significant source of error in high-precision metabolomics experiments.

Isotopic Purity Mass Spectrometry Internal Standard Quantification

Mass Shift and Molecular Weight Differentiation: The M+1 Shift of 2-13C-Malic Acid Minimizes Spectral Complexity vs. M+4 Analogs

The single 13C substitution at the 2-position yields a characteristic mass shift of M+1, resulting in a molecular weight of approximately 135.08 g/mol . This contrasts with uniformly labeled L-Malic acid-13C4, which exhibits an M+4 shift and a molecular weight of 138.06 g/mol . The M+1 shift of 2-13C-malic acid is ideal for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods in LC-MS/MS, as it provides a distinct signal from the endogenous analyte (M) while minimizing the risk of spectral overlap with other naturally occurring isotopologues (e.g., M+1 from 13C or M+2 from 18O) that can complicate the analysis of M+4 labeled compounds [1].

Mass Spectrometry Isotopic Shift Molecular Weight Data Analysis

Melting Point as a Quality Indicator: Consistent Solid-State Properties Ensure Reproducibility Across Batches

The melting point of 2-Hydroxy(2-13C)butanedioic acid is consistently reported as 131-133 °C . This narrow range is a critical indicator of chemical purity and crystalline form consistency, which is essential for accurate gravimetric preparation of stock solutions and ensures batch-to-batch reproducibility in quantitative workflows . In contrast, the melting point of unlabeled DL-Malic acid is often cited with a broader range (e.g., 131-135 °C or 137-140 °C depending on the form) , and L-Malic acid-13C4 melts at a significantly lower 101-103 °C , reflecting differences in their crystalline structure and potential for handling errors.

Physicochemical Property Quality Control Melting Point Solid State

Validated Suitability for GC-EI-MS/MS Fragmentation Studies: Enabling Position-Specific Metabolic Flux Analysis

In a comprehensive study on the electron ionization (EI) fragmentation of TCA cycle intermediates, position-specific 13C-labeled malic acid standards, including the 2-13C form, were essential for identifying the carbon positions in decarboxylated fragment ions [1]. The study experimentally validated that in TMS- and TBDMS-derivatized malic acid, the carboxyl groups (C1 and C4) are primarily cleaved [1]. This knowledge is critical for the accurate interpretation of mass isotopomer distributions in 13C-metabolic flux analysis (13C-MFA) [1]. Without a position-specific standard like 2-13C-malic acid, it would be impossible to deconvolute whether a specific mass shift originated from labeling at the C2, C3, or a carboxyl carbon, rendering metabolic flux calculations ambiguous [2]. Uniformly labeled 13C4-malic acid cannot provide this level of positional resolution, as all carbons are labeled, leading to a complex, overlapping series of isotopologue peaks that obscure the fate of individual carbon atoms [3].

GC-MS Fragmentation Metabolic Flux Analysis TCA Cycle

Established Role as a Superior Internal Standard for IRMS Adulteration Detection: Lowering Limits of Detection for Exogenous Sugars

A foundational study established that using malic acid, isolated from the sample matrix, as an internal standard for carbon-13 isotope ratio mass spectrometry (IRMS) dramatically improves the detection of sugar addition to fruit juices [1]. By comparing the δ13C values of the isolated malic acid and the sugars, the method achieved a detection limit for C4 plant sugar addition (e.g., cane or corn sugar) as low as 5%, compared to detection limits often exceeding 10% using conventional whole-juice 13C methods [1]. While the study used naturally occurring malic acid, the principle underscores the value of a pure, isotopically consistent internal standard. 2-Hydroxy(2-13C)butanedioic acid serves as the ideal synthetic analog, providing a known, stable isotopic signature that can be used to correct for instrumental drift and sample preparation effects, thereby further enhancing the precision and reliability of such high-stakes authenticity testing .

IRMS Food Authenticity Adulteration Internal Standard

Optimal Use Cases for 2-Hydroxy(2-13C)butanedioic Acid: From Metabolic Flux Analysis to High-Stakes Food Authenticity Testing


13C-Metabolic Flux Analysis (13C-MFA) of Central Carbon Metabolism

As established by the fragmentation study, this compound is ideally suited for tracing the fate of the C2 carbon of malate through the TCA cycle and associated pathways. Its use in 13C-MFA experiments with GC-MS provides unambiguous positional information that is unattainable with uniformly labeled analogs, enabling precise calculation of metabolic fluxes in cell culture, microbial fermentation, or plant physiology studies [1].

LC-MS/MS Quantification of Malic Acid in Complex Biological Matrices

With its 99 atom % 13C isotopic purity and distinct M+1 mass shift, this compound is the gold-standard internal standard for the absolute quantification of endogenous malic acid in plasma, urine, tissue homogenates, and cell extracts using LC-MS/MS. Its specific melting point ensures accurate gravimetric preparation, and its high purity minimizes background interference, leading to more reliable and reproducible assay results .

High-Precision IRMS Detection of Food and Beverage Adulteration

For food testing laboratories and regulatory agencies, 2-Hydroxy(2-13C)butanedioic acid serves as a critical quality control material. It can be used to calibrate and validate IRMS instruments for the detection of economic adulteration (e.g., addition of cheaper C4 plant sugars to fruit juices, honey, or maple syrup), where the method using an internal standard has been shown to lower the detection limit for adulteration from >10% to ≤5% [2].

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